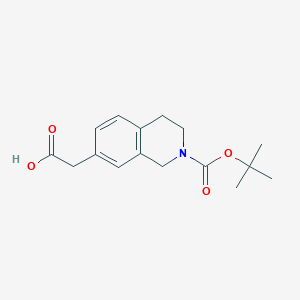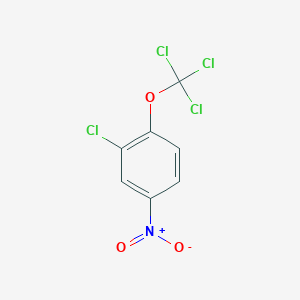
2-Chloro-4-nitro-1-(trichloromethoxy)benzene
説明
2-Chloro-4-nitro-1-(trichloromethoxy)benzene, also known as chloronitrobenzene, is a versatile organic compound used as a reagent in organic synthesis. It has a wide range of applications in various scientific fields, including organic and analytical chemistry, biochemistry, and pharmacology. Chloronitrobenzene is a colorless solid with a melting point of around 80°C and a boiling point of around 200°C. Its structure consists of a benzene ring with a nitro group and a chlorine atom attached to it.
作用機序
Chloronitrobenzene is a highly reactive compound and can react with a variety of compounds. It reacts with nucleophiles, such as amines, thiols, and alcohols, to form nitroalkanes and nitrobenzenes. It also reacts with electrophiles, such as halogens and metals, to form aryl halides. In addition, it can react with acids to form nitro compounds and with bases to form nitroso compounds.
Biochemical and Physiological Effects
Chloronitrobenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, including cytochrome P450 enzymes and proteases. In addition, it has been shown to have antiproliferative effects on certain types of cancer cells.
実験室実験の利点と制限
The main advantage of using 2-Chloro-4-nitro-1-(trichloromethoxy)benzeneenzene in laboratory experiments is its high reactivity, which makes it a versatile reagent for a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with care.
将来の方向性
In the future, 2-Chloro-4-nitro-1-(trichloromethoxy)benzeneenzene could be used in the development of new drugs and therapies. It could also be used to study the structure and function of proteins and other biomolecules. Additionally, it could be used to develop new catalysts for organic synthesis. Finally, it could be used to develop new analytical methods for detecting and measuring the activity of enzymes and other compounds.
科学的研究の応用
Chloronitrobenzene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is highly reactive and can be used to produce a variety of compounds. It is also used as a catalyst in various reactions, such as the formation of aryl halides, nitroalkanes, and nitrobenzenes. In addition, 2-Chloro-4-nitro-1-(trichloromethoxy)benzeneenzene is used as a reagent in analytical chemistry, as it can be used to detect the presence of various compounds.
In biochemistry, 2-Chloro-4-nitro-1-(trichloromethoxy)benzeneenzene is used as a reagent to detect and measure the activity of enzymes. It is also used to study the structure and function of proteins and other biomolecules. In pharmacology, it is used to study the action of drugs on the human body, as well as to develop new drugs.
特性
IUPAC Name |
2-chloro-4-nitro-1-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOMZNLHNOMVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



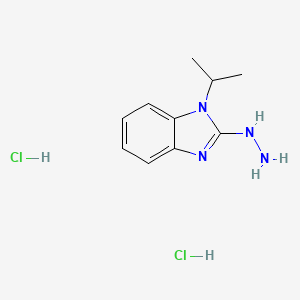
![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)
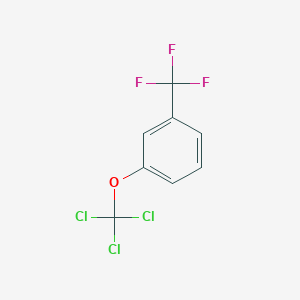
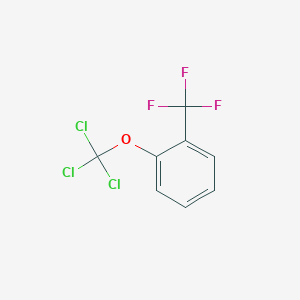
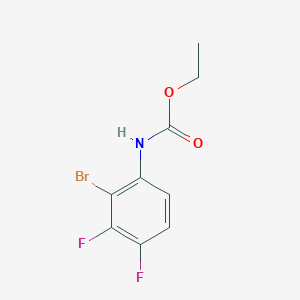
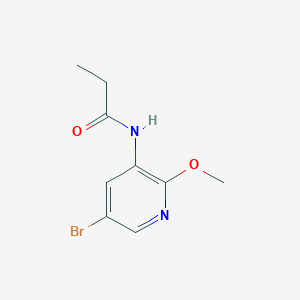
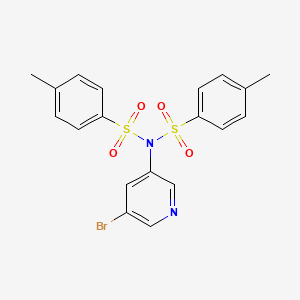
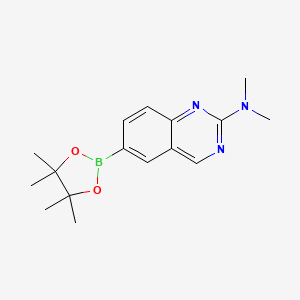

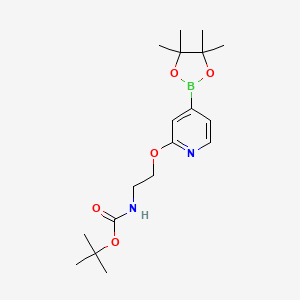

![Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1404512.png)
![9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B1404513.png)
